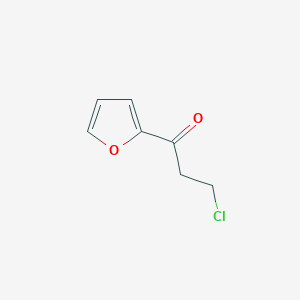










|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[O:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>ClCCCl>[Cl:1][CH2:2][CH2:3][C:4]([C:12]1[O:11][CH:15]=[CH:14][CH:13]=1)=[O:5] |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
25.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
27.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
had nearly dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
An emulsion of some brown precipitate formed
|
|
Type
|
EXTRACTION
|
|
Details
|
This mixture was extracted with diethyl ether (five times, 150 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined ether extract
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a column of 150 g of silica gel
|
|
Type
|
WASH
|
|
Details
|
The column was then washed with 200 ml of ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined eluants were concentrated at reduced pressure (40°) to 100 ml
|
|
Type
|
WASH
|
|
Details
|
The solution was then washed with 100 ml of saturated sodium hydrogen carbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC(=O)C=1OC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 11% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |